molecular formula C12H8BrF3N2O B3040718 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole CAS No. 231955-60-5

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole

Cat. No.: B3040718
CAS No.: 231955-60-5
M. Wt: 333.1 g/mol
InChI Key: HIKPALQVTURLLD-UHFFFAOYSA-N
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Description

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an acetyl group at position 1, a bromine atom at position 4, a phenyl group at position 5(3), and a trifluoromethyl group at position 3(5). These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Introduction of the phenyl and trifluoromethyl groups: These groups can be introduced through various methods, including cross-coupling reactions such as Suzuki or Heck reactions, or through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling reactions: The phenyl and trifluoromethyl groups can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted pyrazoles, while oxidation or reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the acetyl, bromine, phenyl, and trifluoromethyl groups can influence its binding affinity and specificity for these targets. The compound may modulate the activity of these targets through various pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:

    1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole: This compound has a methyl group instead of a phenyl group, which can affect its chemical and physical properties.

    1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(perfluoropropyl)pyrazole: This compound has a perfluoropropyl group instead of a trifluoromethyl group, which can influence its reactivity and applications.

    1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(heptafluoropropyl)pyrazole: This compound has a heptafluoropropyl group, which can also affect its properties and uses.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-bromo-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2O/c1-7(19)18-10(8-5-3-2-4-6-8)9(13)11(17-18)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKPALQVTURLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C(F)(F)F)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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